4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Overview
Description
The compound “4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene” is a brominated benzene derivative. It has a bromine atom attached at the 4th position, a cyclopentyloxy group at the 2nd position, and a methoxy group at the 1st position of the benzene ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring. The bromine could be added via electrophilic aromatic substitution, and the cyclopentyloxy and methoxy groups could be added via nucleophilic aromatic substitution or through a series of steps involving protection and deprotection of functional groups.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The bromine, cyclopentyloxy, and methoxy groups would be attached to the benzene ring at the 4th, 2nd, and 1st positions, respectively.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups via nucleophilic aromatic substitution. The ether groups (cyclopentyloxy and methoxy) could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive than the corresponding non-brominated compound. The ether groups could potentially increase the compound’s solubility in organic solvents.Scientific Research Applications
It's used as a precursor in the synthesis of complex organic molecules. For example, hydroxy-4-methoxytricyclo compounds, synthesized from similar bromo-methoxybenzene compounds, can serve as precursors for bioisosteric colchicine analogs, which are of interest due to their potential medicinal applications (Shishov et al., 2014).
Such compounds play a role in the creation of liquid crystals. The reaction of pseudo-glucal with Grignard reagents derived from bromo-methoxybenzene compounds, for instance, leads to β-C-aryl glycosides which are used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).
They're involved in the formation of cyclic systems via radical cyclization. Controlled-potential reduction of compounds similar to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene leads to high-yield formation of tetrahydrofuran derivatives, important in various synthetic pathways (Esteves et al., 2007).
They're used in the synthesis of sterically protected compounds like diphosphene and fluorenylidenephosphine, which are significant in the study of low-coordinate phosphorus atoms. The electronic perturbation of the methoxy group in these systems has been indicated by UV–vis spectra and NMR chemical shifts, which are important for understanding the chemical behavior of these compounds (Toyota et al., 2003).
In environmental science, similar bromo-methoxybenzene compounds have been studied to understand the origin of organohalogens in the marine troposphere of the Atlantic Ocean. This helps in determining the anthropogenic or biogenic origins of various organohalogens (Führer & Ballschmiter, 1998).
Safety And Hazards
As with any chemical compound, handling “4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.
Future Directions
Future studies could explore the synthesis, reactivity, and potential applications of this compound in greater detail. For example, it could be interesting to investigate whether this compound, or derivatives of it, have any biological activity.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow standard safety procedures when handling chemical compounds. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.
properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWUCCRDCLCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433491 | |
Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
CAS RN |
138509-45-2 | |
Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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